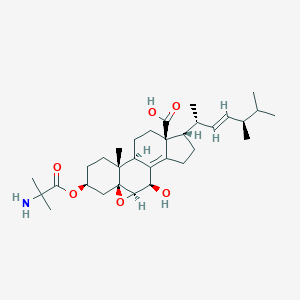![molecular formula C18H15Cl2N3O2S B237217 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components, which are essential for tissue remodeling during normal physiological processes such as wound healing and embryonic development. However, MMPs have also been implicated in various pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have been developed as potential therapeutic agents for these diseases.
Mécanisme D'action
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide inhibits MMPs by chelating the zinc ion at the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. MMPs are a family of zinc-dependent enzymes that are involved in the degradation of ECM components such as collagen, elastin, and proteoglycans. By inhibiting MMPs, this compound prevents the degradation of these ECM components, which can lead to the inhibition of tumor growth, angiogenesis, and tissue remodeling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in animal models. In arthritis research, this compound has been shown to reduce cartilage degradation and inflammation in animal models. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various biological processes. However, one limitation is that it is not a specific inhibitor of a single MMP isoform, as it inhibits multiple MMPs with varying degrees of potency. Therefore, it is important to use appropriate controls and to interpret the results with caution.
Orientations Futures
There are several future directions for the research on N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide. One direction is to develop more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is to study the role of MMPs in other biological processes such as tissue regeneration and immune function. Finally, it is important to investigate the potential side effects and toxicity of MMP inhibitors such as this compound, as they may have unintended consequences on normal physiological processes.
Méthodes De Synthèse
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide can be synthesized via a multi-step process starting from 2-aminothiophenol and 2,5-dichlorobenzoyl chloride. The first step involves the formation of 2-(2-aminothiophenyl)benzothiazole, which is then acylated with butyryl chloride to obtain N-(2-butyrylamino)-2-(2-aminothiophenyl)benzothiazole. Finally, this intermediate is treated with 2,5-dichlorobenzoyl chloride in the presence of triethylamine to yield this compound.
Applications De Recherche Scientifique
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MMP inhibitors such as this compound have been shown to inhibit tumor growth and metastasis by preventing the degradation of ECM components, which are necessary for tumor invasion and angiogenesis. This compound has also been investigated as a potential treatment for arthritis, as MMPs are involved in the degradation of cartilage in joints. In addition, this compound has been studied for its potential cardioprotective effects, as MMPs are involved in the remodeling of cardiac tissue after injury.
Propriétés
Formule moléculaire |
C18H15Cl2N3O2S |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-3-16(24)23-18-22-14-7-5-11(9-15(14)26-18)21-17(25)12-8-10(19)4-6-13(12)20/h4-9H,2-3H2,1H3,(H,21,25)(H,22,23,24) |
Clé InChI |
CEDWTWQONARLJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)

![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)